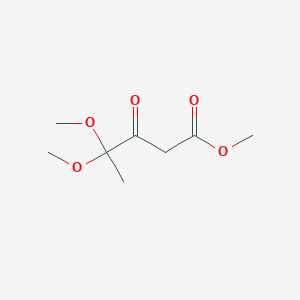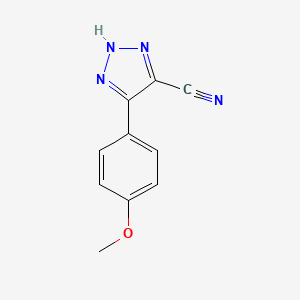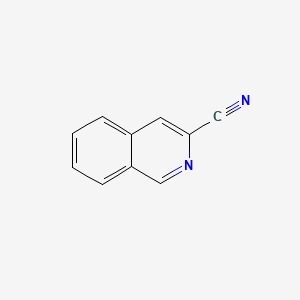
Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate, is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various ethyl carboxylate derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds.
Synthesis Analysis
The synthesis of ethyl carboxylate derivatives is a topic of interest in several of the provided papers. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is synthesized through selective cyclocondensation with 1,3-dicarbonyl compounds . Similarly, ethyl 1-aminotetrazole-5-carboxylate undergoes reactions with hydrazine hydrate and carbon disulfide to yield various heterocyclic compounds . These methods suggest that the synthesis of Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate could potentially involve similar cyclocondensation or substitution reactions.
Molecular Structure Analysis
The molecular structure of ethyl carboxylate derivatives is characterized by the presence of hydrogen bonds and other intermolecular interactions. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit hydrogen-bonded supramolecular structures in one, two, and three dimensions . These interactions are crucial for the stability and crystalline structure of these compounds. It can be inferred that Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate may also form similar hydrogen-bonded structures.
Chemical Reactions Analysis
The reactivity of ethyl carboxylate derivatives is highlighted through various chemical reactions. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing photolytic pathways: reversible photoisomerisation and loss of carbon dioxide to form a singlet imino-carbene . This indicates that Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate might also undergo similar photolytic reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carboxylate derivatives are determined by their molecular structure and the nature of their substituents. Although the specific physical properties of Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate are not discussed in the provided papers, the properties of similar compounds can be used to make educated guesses. For example, the solubility, melting point, and stability of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall molecular geometry .
科学的研究の応用
Synthetic Approaches and Biological Significance
1,3,4-Oxadiazoles, including derivatives similar to Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate, have been extensively studied for their diverse synthetic methods and significant biological activities. These compounds are synthesized using various strategies, including intramolecular dehydration, interaction with carbon disulfide, and microwave synthesis, among others. These methodologies enable the creation of bio-promising hybrid structures with potential antitumor, antifungal, antituberculous, antimalarial, and antibacterial properties. The versatility in synthesis and the broad spectrum of biological activity make these compounds attractive for biologically oriented drug synthesis (BIODS) (Karpenko, Panasenko, & Knysh, 2020).
Therapeutic Potential and Pharmacological Activities
1,3,4-Oxadiazoles demonstrate a wide array of pharmacological effects, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antihypertensive activities. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors, eliciting these bioactivities through multiple weak interactions. This characteristic has positioned 1,3,4-oxadiazoles as a focal point of medicinal chemistry research, paving the way for the development of novel medicinal agents with high therapeutic potency (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Role in Drug Development
The 1,3,4-oxadiazole nucleus serves as a key structural element in the synthesis of new drug candidates, showing efficacy in treating a variety of diseases with potentially lower toxicity. These compounds are explored for their utility across a spectrum of pharmacological applications, including antiviral, analgesic, anti-inflammatory, and antiparasitic effects, among others. The exploration of 1,3,4-oxadiazoles in drug development is driven by their ability to act as surrogates of carboxylic acids, carboxamides, and esters, showcasing their importance in the chemistry of nitrogen-containing heterocycles (Rana, Salahuddin, & Sahu, 2020).
将来の方向性
特性
IUPAC Name |
ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-2-12-7(11)6-9-5(3-4-8)13-10-6/h2-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCATDAIDKUEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439559 |
Source


|
| Record name | Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
790207-00-0 |
Source


|
| Record name | Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

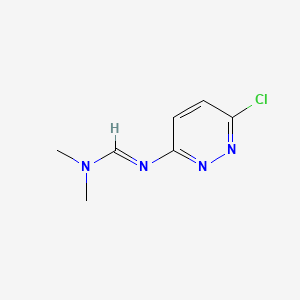

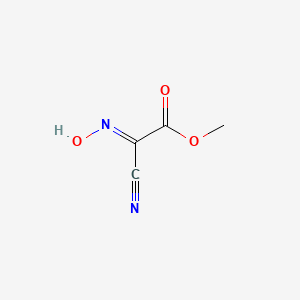
![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)


![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)

